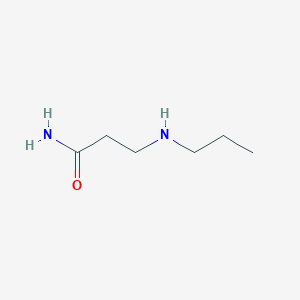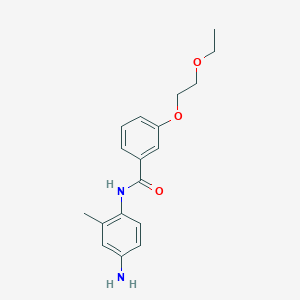
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine” is a biochemical used for proteomics research . It has a molecular formula of C8H20N2O and a molecular weight of 160.26 .
Physical And Chemical Properties Analysis
“N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine” has a molecular weight of 160.261 . Other physical and chemical properties are not provided in the search results.Scientific Research Applications
CO2 Adsorption
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine derivatives, such as N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P), have been utilized in the synthesis of CO2 adsorbents. These adsorbents demonstrate significant CO2 adsorption capacity and efficiency, with notable stability under temperature swing adsorption cycles. The absence of cyclic urea formation contributes to their enhanced stability (Sim, Pacia, & Ko, 2020).
Crystal Structures in Metal Complexes
Research on N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine derivatives has included the synthesis of isostructural manganese(III) and iron(III) complexes. These complexes have been characterized for their unique crystal structures and potential applications in areas like catalysis and material science (Ma & You, 2008).
Organoboron Compound Synthesis
The compound has been used in the preparation of organoboron compounds, providing insights into their crystal structures and potential applications in organic chemistry and materials science (Kliegel, Lubkowitz, Rettig, & Trotter, 1992).
Magnetic Properties in Metal Chains
The research also extends to the synthesis and characterization of alternating double μ1,1 and μ1,3 azido bridged Cu(ii) and Ni(ii) chains. These chains have been studied for their magnetic properties, contributing to the understanding of magnetic interactions in molecular structures (Bhowmik et al., 2014).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
N-ethyl-N'-(2-methoxyethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-9-5-4-6-10-7-8-11-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWEVIZMBZHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Ethyl-N3-(2-methoxyethyl)-1,3-propanediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)



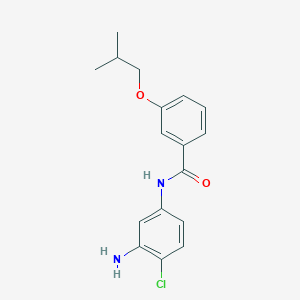
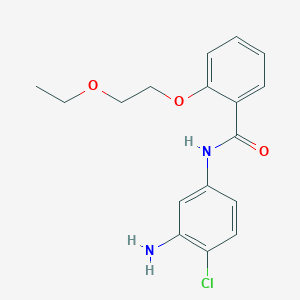
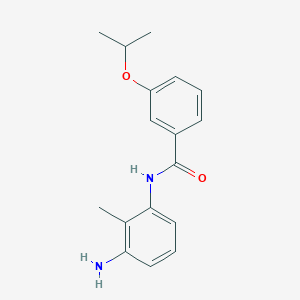

![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-[(2-Chlorobenzyl)amino]propanohydrazide](/img/structure/B1385157.png)
